molecular formula C19H17N5O2 B4642468 N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B4642468
M. Wt: 347.4 g/mol
InChI Key: MOWLMMLSXMMHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
N-(1H-Indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide (CAS: 920423-09-2) is a heterocyclic compound with the molecular formula C₂₀H₁₈N₄O₃ and a molecular weight of 362.38 g/mol. Its structure comprises:

  • A 1H-indol-5-yl group (an aromatic heterocycle with a five-membered pyrrole ring fused to a benzene ring).
  • A butanamide linker connecting the indole moiety to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group (a bicyclic system with a triazine ring fused to a benzene ring and a ketone oxygen).

Predicted Physicochemical Properties (from ):

  • Density: 1.391 ± 0.06 g/cm³
  • Acid dissociation constant (pKa): 12.88 ± 0.20, indicating weak basicity under physiological conditions.

Properties

IUPAC Name

N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18(21-14-7-8-16-13(12-14)9-10-20-16)6-3-11-24-19(26)15-4-1-2-5-17(15)22-23-24/h1-2,4-5,7-10,12,20H,3,6,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWLMMLSXMMHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Benzotriazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the indole and benzotriazine moieties through a suitable linker, such as a butanamide chain, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and benzotriazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and benzotriazine structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Indole Derivatives with Varied Side Chains ()

Four indole-based analogs (10j, 10k, 10l, 10m) share a 1H-indol-3-yl core but differ in their acetamide side chains and substituents. Key differences include:

Compound ID Substituents Melting Point (°C) Yield (%) Notable Features
10j 3-Chloro-4-fluorophenyl 192–194 8 Chloro/fluoro groups enhance lipophilicity
10k Naphthalen-1-yl 175–176 6 Bulky aromatic group may hinder solubility
10l 4-Nitrophenyl 190–191 14 Nitro group increases electrophilicity
10m Pyridin-2-yl 153–154 17 Pyridine moiety introduces basicity

Comparison with Target Compound :

  • Structural Divergence: The target compound uses a benzotriazinone group instead of a 4-chlorobenzoyl or nitro-substituted phenyl.
  • Linker : The target employs a butanamide linker, while analogs 10j–10m use shorter acetamide chains.
  • Biological Implications : Substituents in 10j–10m (e.g., nitro, pyridinyl) may modulate anticancer activity by altering electron distribution and binding to Bcl-2/Mcl-1 proteins .

Benzotriazinone-Containing Organophosphates ()

Azinphos derivatives (e.g., Azinphos-ethyl, CAS: 2642-71-9; Azinphos-methyl, CAS: 86-50-0) share the 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety but are organophosphate pesticides.

Compound Core Structure Functional Groups Application
Target Compound Indole-benzotriazinone Amide, aromatic heterocycles Potential pharma use
Azinphos-ethyl Benzotriazinone-organophosphate Dithiophosphate ester Pesticide

Key Differences :

  • Reactivity : Azinphos derivatives contain phosphorodithioate esters, making them potent acetylcholinesterase inhibitors, whereas the target compound’s amide linker reduces reactivity .
  • Toxicity: The organophosphate group in Azinphos confers high toxicity, limiting therapeutic use .

Indole-Oxadiazole Hybrids ()

Compound 4 (2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) features an oxadiazole-thiol group linked to indole.

Feature Target Compound Compound 4 ()
Heterocycle Benzotriazinone 1,3,4-Oxadiazole
Functional Group Amide Thiol
Bioactivity Undisclosed (predicted) Antimicrobial, anticancer

The oxadiazole ring in Compound 4 enhances metabolic stability compared to the benzotriazinone group, which may influence pharmacokinetics .

Pyrazole-Sulfonamide Derivatives ()

Compounds 17 and 18 incorporate a pyrazole-sulfonamide scaffold with bromo, chloro, and methoxy substituents.

Property Target Compound Compound 17 ()
Core Structure Indole-benzotriazinone Pyrazole-sulfonamide-indole
Substituents None Bromo, chloro, methyl
Bioactivity Undisclosed Anticancer (Bcl-2/Mcl-1 inhibition)

The sulfonamide group in Compound 17 improves solubility, whereas the benzotriazinone in the target compound may enhance π-π stacking interactions .

Biological Activity

N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22H23N5O
  • Molecular Weight : 373.45 g/mol
  • Chemical Structure : The compound consists of an indole moiety linked to a benzotriazine derivative through a butanamide chain.

Antimicrobial Activity

Research has indicated that derivatives of indole and benzotriazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains:

CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
5dS. aureus37.957.8
5gE. coli45.070.0
5kP. aeruginosa50.080.0

These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

The antiviral potential of similar compounds has been explored extensively. For example, derivatives with indole structures have been tested against various RNA and DNA viruses, demonstrating IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . This indicates that this compound could exhibit comparable antiviral activity.

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, compounds containing indole moieties have shown promise in inhibiting pro-inflammatory cytokines such as TNF-α in LPS-stimulated THP-1 cells . The capacity to modulate inflammatory pathways highlights the therapeutic potential of this compound in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of indole derivatives have been documented in various studies. Compounds featuring similar structures have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further research is necessary to evaluate the specific mechanisms by which this compound exerts its anticancer effects.

Case Studies and Research Findings

A comprehensive study conducted by Verma et al. examined the biological activities of several indole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of biological activity across different assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.